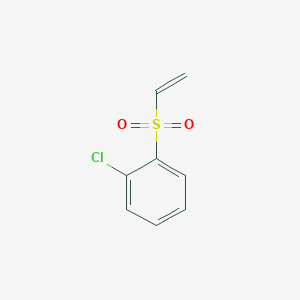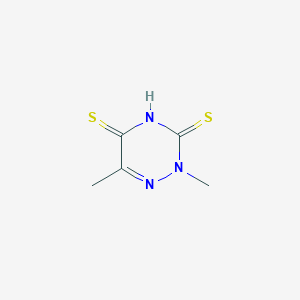
2,6-Dimethyl-3,5-dithioxo-2,3,4,5-tetrahydro-1,2,4-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-3,5-dithioxo-2,3,4,5-tetrahydro-1,2,4-triazine is a heterocyclic compound that belongs to the class of triazines This compound is characterized by its unique structure, which includes two sulfur atoms and a triazine ring
準備方法
The synthesis of 2,6-Dimethyl-3,5-dithioxo-2,3,4,5-tetrahydro-1,2,4-triazine can be achieved through several methods. One common synthetic route involves the [4 + 2] cycloaddition of α-halogeno hydrazones to imines in the presence of sodium carbonate . This reaction proceeds readily and furnishes the desired triazine in moderate to high chemical yields. Industrial production methods may involve similar cycloaddition reactions, optimized for large-scale synthesis.
化学反応の分析
2,6-Dimethyl-3,5-dithioxo-2,3,4,5-tetrahydro-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithioxo groups to thiol groups.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where different nucleophiles replace the dithioxo groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2,6-Dimethyl-3,5-dithioxo-2,3,4,5-tetrahydro-1,2,4-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2,6-Dimethyl-3,5-dithioxo-2,3,4,5-tetrahydro-1,2,4-triazine exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, its ability to undergo various chemical reactions allows it to modify biological molecules, affecting their function and activity.
類似化合物との比較
2,6-Dimethyl-3,5-dithioxo-2,3,4,5-tetrahydro-1,2,4-triazine can be compared with other similar compounds, such as:
- 4-Amino-2,6-dimethyl-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine
- 2,4,6-Trimethyl-3,5-diaminobenzenesulfonic Acid These compounds share structural similarities but differ in their functional groups and reactivity. The presence of dithioxo groups in this compound makes it unique and imparts distinct chemical properties.
特性
CAS番号 |
6947-25-7 |
|---|---|
分子式 |
C5H7N3S2 |
分子量 |
173.3 g/mol |
IUPAC名 |
2,6-dimethyl-1,2,4-triazine-3,5-dithione |
InChI |
InChI=1S/C5H7N3S2/c1-3-4(9)6-5(10)8(2)7-3/h1-2H3,(H,6,9,10) |
InChIキー |
JMOCIOBHRJULFQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=S)NC1=S)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



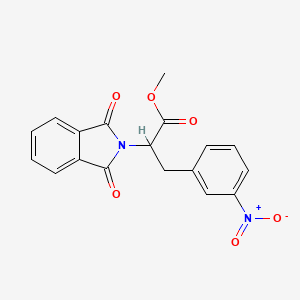

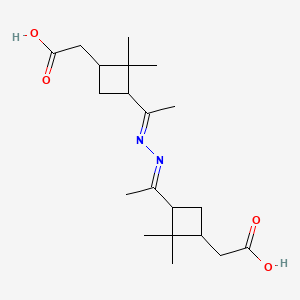
![[2-(Methylselanyl)phenyl]methanol](/img/structure/B14732170.png)
![([1,1'-Biphenyl]-4-yl)(1-cyclohexylaziridin-2-yl)methanone](/img/structure/B14732183.png)
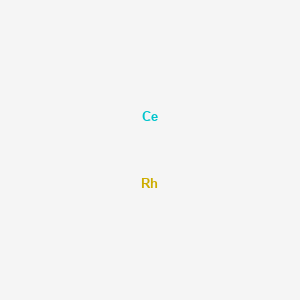
![[2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 2-(naphthalene-2-carbonylamino)acetate](/img/structure/B14732191.png)
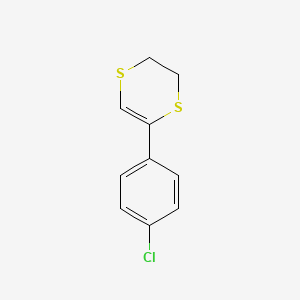

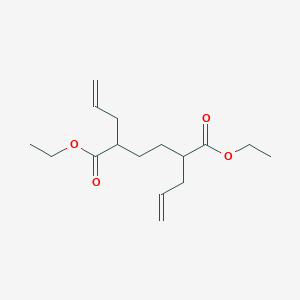
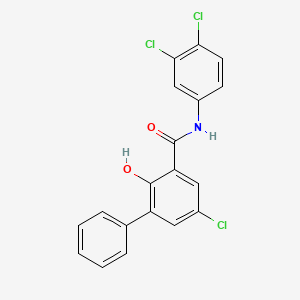
![1-Ethoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14732227.png)
